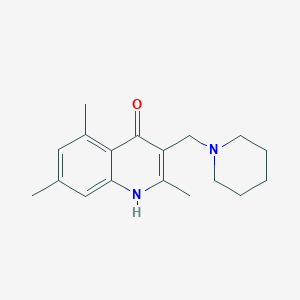![molecular formula C13H10BrN3 B4443487 7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4443487.png)
7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group at the 7-position and a methyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoacetophenone and 2-cyanopyridine.
Cyclization Reaction: The key step involves the cyclization of 4-bromoacetophenone with 2-cyanopyridine in the presence of a base such as sodium ethoxide. This reaction forms the pyrazolo[1,5-a]pyrimidine core.
Methylation: The final step involves the methylation of the pyrazolo[1,5-a]pyrimidine core at the 2-position using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromophenyl group at the 7-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the pyrazolo[1,5-a]pyrimidine core and the substituents.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
- Oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
7-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Research: The compound is used as a tool to study the biological functions of pyrazolo[1,5-a]pyrimidine derivatives and their interactions with biological targets.
Chemical Biology: It serves as a scaffold for the development of chemical probes to investigate cellular processes and molecular mechanisms.
Pharmaceutical Industry: The compound is explored for its potential to be developed into therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound may interact with receptors on the cell surface, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a similar pyrazolo[1,5-a]pyrimidine core but with additional pyridinyl and triazolo groups.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This pyrazoline derivative shares the bromophenyl group but has a different core structure.
Uniqueness: 7-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group at the 7-position and the methyl group at the 2-position differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXPFLZNYKLPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(dimethylamino)sulfonyl]-N-(3,5-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4443406.png)
![methyl 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4443414.png)
![N-allyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4443422.png)
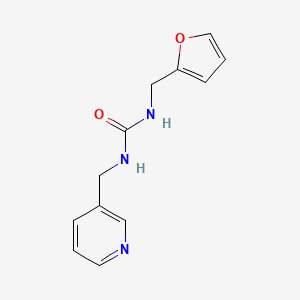
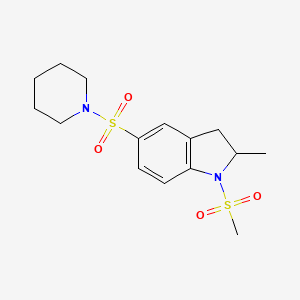

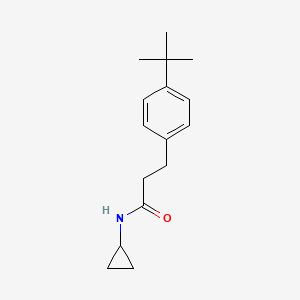
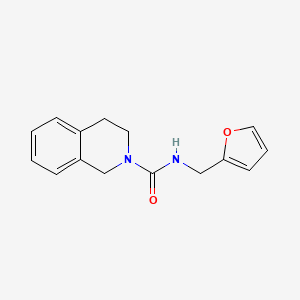
![6-(3-methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B4443466.png)
![N,N,2-trimethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4443470.png)
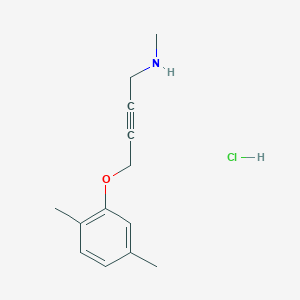

![2-methyl-N-(2-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443504.png)
